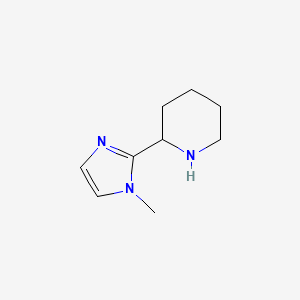

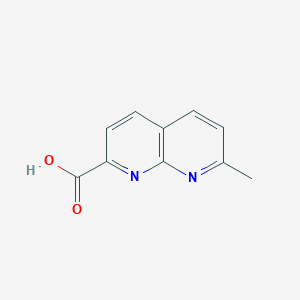

2-(1-methyl-1H-imidazol-2-yl)piperidine

Vue d'ensemble

Description

“2-(1-methyl-1H-imidazol-2-yl)piperidine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The imidazole ring is a key component of many functional molecules used in a variety of applications .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been a topic of significant research . For instance, one method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild enough for the inclusion of a variety of functional groups .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Applications De Recherche Scientifique

Synthesis and Structure Identification

- Synthesis of Anti-Malarial Agents : A study focused on synthesizing a potential anti-malarial agent, 7-chloro-4-{4-[2-(2-methyl-imidazol-1-yl) ethyl]-piperidine-1-yl} quinoline, using a method involving amino protection, nucleophilic reaction, and deprotection. This method was found feasible with high yields, paving the way for the synthesis of derivatives containing a 4-piperazinyl quinoline ring (Guo Qian-yi, 2011).

Corrosion Inhibition

- Corrosion Inhibitors for Steel : Benzimidazole derivatives, including a compound related to 2-(1-methyl-1H-imidazol-2-yl)piperidine, were studied as corrosion inhibitors for N80 steel in hydrochloric acid. These inhibitors showed high efficiency, with corrosion inhibition efficiency up to 96.3% at specific concentrations (Yadav et al., 2016).

Pharmacokinetics and Drug Development

- Pharmacokinetics of Anaplastic Lymphoma Kinase Inhibitors : A study on novel anaplastic lymphoma kinase inhibitors, which include a derivative of this compound, revealed insights into the pharmacokinetics and systemic clearance of these compounds, with implications for cancer treatment (Teffera et al., 2013).

Histamine Receptors

- Histamine H3 Receptor Agonists : Research into piperidine derivatives, including compounds similar to this compound, found them to be potent agonists for the human histamine H3 receptor. These compounds showed selectivity and potential applications in therapeutics (Ishikawa et al., 2010).

Antibacterial and Antifungal Activity

- Antibacterial and Antifungal Agents : A study on 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4- dihydro-4-quinolinones, synthesized using piperidine, showed significant activity against various bacterial and fungal strains. This highlights its potential as an antibacterial and antifungal agent (Anisetti et al., 2012).

Mécanisme D'action

Target of Action

It is known that imidazole derivatives, which include this compound, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows it to form multiple hydrogen bonds, enhancing its interaction with biological targets .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .

Action Environment

The chemical properties of imidazole derivatives, such as their high solubility in water and other polar solvents, can be influenced by environmental factors .

Safety and Hazards

Orientations Futures

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

Propriétés

IUPAC Name |

2-(1-methylimidazol-2-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-7-6-11-9(12)8-4-2-3-5-10-8/h6-8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYNKTLWCMCJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654968 | |

| Record name | 2-(1-Methyl-1H-imidazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

933713-92-9 | |

| Record name | 2-(1-Methyl-1H-imidazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)-](/img/structure/B1416640.png)

![Methyl 4-{2-[4-(trifluoromethyl)piperidino]ethoxy}benzenecarboxylate](/img/structure/B1416641.png)